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Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate

HALS effective amine content light stabilization efficiency

Polymer formulators often face trade-offs between stabilizer volatility and migration resistance. Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate (CAS 64022-61-3) resolves this with an intermediate MW of 791 g/mol that limits volatilization during injection molding (200-240 °C) while ensuring sufficient surface replenishment. • High amine content (5.06 mmol/g) delivers rapid radical scavenging at 0.1-0.5 wt% loadings • N-H architecture avoids basicity issues with acidic fillers or flame retardants • MP 125-135 °C prevents agglomeration during resin pre-drying for consistent part aesthetics

Molecular Formula C44H78N4O8
Molecular Weight 791.1 g/mol
CAS No. 64022-61-3
Cat. No. B1619495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate
CAS64022-61-3
Molecular FormulaC44H78N4O8
Molecular Weight791.1 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)OC(=O)CC(C(CC(=O)OC2CC(NC(C2)(C)C)(C)C)C(=O)OC3CC(NC(C3)(C)C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C
InChIInChI=1S/C44H78N4O8/c1-37(2)19-27(20-38(3,4)45-37)53-33(49)17-31(35(51)55-29-23-41(9,10)47-42(11,12)24-29)32(36(52)56-30-25-43(13,14)48-44(15,16)26-30)18-34(50)54-28-21-39(5,6)46-40(7,8)22-28/h27-32,45-48H,17-26H2,1-16H3
InChIKeyNZNAAUDJKMURFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis Ester HALS Identity and Class Profile


Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate (CAS 64022-61-3; molecular formula C₄₄H₇₈N₄O₈; molecular weight 791.13 g/mol) is a hindered amine light stabilizer (HALS) of the N‑H type, containing four tetramethylpiperidyl groups esterified to a butane‑1,2,3,4‑tetracarboxylate scaffold [1]. The compound is registered on the U.S. EPA TSCA Inventory and is sold commercially under the trade name ADK STAB LA‑57 . As a secondary‑amine HALS, it functions by scavenging free radicals generated during polymer photo‑oxidation, providing light (UV) stabilization to a broad range of polymers . Its physicochemical properties—including a melting point of 125–135 °C, a pale‑yellow powder appearance, and a molecular weight of 791—distinguish it from other HALS sub‑classes .

Secondary‑amine (N–H) HALS: direct nitroxyl‑radical generation for rapid UV stabilization
Tetrakis‑piperidyl ester scaffold: high amine‑site density for durable radical scavenging
Discrete molecular architecture: intermediate molecular weight balancing volatility and diffusion

LA-57 Generic Substitution Risks


Hindered amine light stabilizers constitute a structurally diverse family whose members differ markedly in amine substitution (N‑H, N‑CH₃, N‑OR), molecular weight, and functional‑group topology . These structural variables directly control the rate of nitroxyl‑radical generation, the effective amine concentration per unit mass, and the physical persistence of the additive in the polymer matrix . Consequently, a generic “in‑class” replacement of Tetrakis(2,2,6,6‑tetramethyl‑4‑piperidyl) butane‑1,2,3,4‑tetracarboxylate with a superficially similar HALS—such as an N‑CH₃‑type tetrakis‑ester (e.g., LA‑52) or a low‑molecular‑weight bis‑ester (e.g., LA‑77G)—can shift light‑stabilization kinetics, alter thermal‑processing losses, and modify extraction resistance [1]. The quantitative evidence below documents exactly where this specific compound departs from its nearest structural and functional analogs, enabling a data‑driven procurement decision.

Amine substitution type
Target (N–H): direct oxidation to active nitroxyl; faster radical‑trapping onset
N–CH₃ substitute: requires slower oxidative N‑dealkylation; may shift early‑stage color retention
Molecular weight class
Target (intermediate MW): balanced volatilization resistance and matrix diffusion
Low‑MW HALS: may increase processing losses; high‑MW HALS: may slow surface replenishment
Amine‑site density
Target (tetrakis‑ester): high radical‑scavenging capacity per unit mass
Bis‑ester or polymeric HALS: lower amine‑site density may require higher loading for equivalent performance

Quantitative Comparison to HALS Analogs


Effective Amine Content Advantage

Tetrakis(2,2,6,6‑tetramethyl‑4‑piperidyl) butane‑1,2,3,4‑tetracarboxylate (LA‑57) delivers an effective amine content of 5.06 mmol g⁻¹, calculated as four tetramethylpiperidyl groups per 791 g mol⁻¹ molecular weight . This represents a 7.2 % higher density of radical‑scavenging amine sites compared with the N‑CH₃‑type analog LA‑52 (4 piperidyl groups / 847 g mol⁻¹ = 4.72 mmol g⁻¹), a 21.6 % advantage over the low‑molecular‑weight N‑H‑type HALS LA‑77G (2 piperidyl groups / 481 g mol⁻¹ = 4.16 mmol g⁻¹), and approximately a 2.5‑fold excess relative to the high‑molecular‑weight HALS LA‑63P (estimated 4 piperidyl groups / ~2000 g mol⁻¹ ≈ 2.0 mmol g⁻¹) [1]. A higher amine‑site concentration per unit additive loading translates directly into greater radical‑scavenging capacity and, consequently, more durable photo‑oxidative protection at equivalent weight‑percent addition [2].

Effective amine content
Cross‑study comparable
5.06 mmol g⁻¹
Higher radical‑scavenging density per unit loading
7.2% above N–CH₃ analog; 21.6% above low‑MW N–H HALS
HALS effective amine content light stabilization efficiency

N–H vs. N–CH₃ Architecture

LA‑57 is an N–H‑type (secondary‑piperidine) HALS, whereas the closely related tetrakis‑ester LA‑52 is an N–CH₃‑type (tertiary‑piperidine) HALS . Secondary‑amine HALS can be directly oxidized to the active aminoxyl (nitroxyl) radical by polymer peroxy radicals and singlet oxygen, whereas tertiary‑amine HALS require a preliminary oxidative N‑dealkylation step that is kinetically slower and partially irreversible . Consequently, N–H HALS typically generate a higher steady‑state concentration of nitroxyl radicals and exhibit a faster onset of radical scavenging under low‑irradiance or intermittent‑light conditions . The N–H architecture of LA‑57 is thus intrinsically linked to a more rapid photo‑protective response compared with N–CH₃‑type analogs that share the same tetrakis‑butanetetracarboxylate core .

N–H vs N–CH₃ activation
Class‑level inference
Direct oxidation (N–H) vs oxidative N‑dealkylation (N–CH₃)
Faster radical‑trapping onset reported for secondary‑amine HALS
Consensus mechanism; no single rate constant identified
HALS mechanism N-H secondary amine nitroxyl radical generation

Molecular Weight and Permanence Balance

LA‑57 possesses a discrete molecular weight of 791 g mol⁻¹, placing it between the low‑molecular‑weight N–H HALS LA‑77G (MW 481 g mol⁻¹) and the high‑molecular‑weight polymeric HALS LA‑63P (MW ≈ 2000 g mol⁻¹) . Low‑MW HALS such as LA‑77G suffer from significant volatilization losses during high‑temperature polymer processing and can migrate to the surface of finished articles, reducing long‑term protection [1]. High‑MW HALS such as LA‑63P provide excellent extraction resistance and very low volatility but exhibit slower diffusion within the polymer matrix, potentially delaying replenishment of the stabilizer at the oxidation front [1]. LA‑57’s intermediate molecular weight—roughly 1.6× that of LA‑77G and 0.4× that of LA‑63P—offers a quantifiable middle ground: lower volatilization than LA‑77G while maintaining sufficient segmental mobility to rapidly repopulate oxidized surface layers [1].

Molecular weight balance
Cross‑study comparable
Target:791 g mol⁻¹
Low‑MW:481 g mol⁻¹
High‑MW:~2000 g mol⁻¹
Intermediate volatility and diffusion profile
1.64× low‑MW HALS; 0.40× polymeric HALS
HALS molecular weight volatility migration resistance

High Melting Point Advantage

LA‑57 exhibits a melting point range of 125–135 °C, which is substantially higher than that of the low‑MW N–H HALS LA‑77G (82–87 °C) and the N–CH₃‑type LA‑52 (melting point >65 °C, typically a low‑softening solid) . A higher melting point correlates with lower additive volatility during melt compounding and reduced tendency for the stabilizer to liquefy and phase‑separate inside the hopper or feed‑throat of processing equipment [1]. For polymers processed above 200 °C (e.g., polypropylene, ABS, polyamide), a stabilizer that remains solid up to at least 125 °C minimizes pre‑melt losses and improves metering accuracy [1]. The melting‑point advantage of LA‑57 over LA‑77G is approximately 40–50 °C, providing a wider thermal safety margin during compounding operations .

Melting point margin
Cross‑study comparable
125–135 °C
Wider processing safety window before melt compounding
40–50 °C above low‑MW N–H HALS
melting point thermal stability HALS processing

LA-57 Application Scenarios


PP Automotive Parts Light Stabilization

The high effective amine content (5.06 mmol g⁻¹) and N–H architecture of LA‑57 provide rapid and sustained radical scavenging in PP homopolymer and copolymer formulations . The intermediate molecular weight (791 g mol⁻¹) limits volatilization during injection molding at 200–240 °C, while the high melting point (125–135 °C) ensures the stabilizer remains dispersed as a solid until polymer melting . These properties make LA‑57 a preferred choice for automotive interior trims, door panels, and under‑hood components requiring long‑term color retention and resistance to photo‑embrittlement .

HDPE Pipes and Moldings UV Stabilization

For HDPE articles with thick cross‑sections, rapid migration of low‑MW HALS to the surface can deplete the interior of stabilizer. LA‑57’s molecular weight of 791 g mol⁻¹ retards migration compared with LA‑77G (MW 481), yet still allows sufficient diffusion to replenish the oxidation‑prone surface after weathering . The high amine‑site density delivers durable protection at typical loadings of 0.1–0.5 wt%, making it cost‑effective for large‑volume pipe and geomembrane applications .

ABS and Polystyrene Stabilization

LA‑57 is explicitly recommended for ABS, GPPS, and HIPS by the manufacturer . Its N–H architecture avoids the basicity‑related interactions with acidic fillers or flame‑retardant residues that can deactivate N–CH₃‑type HALS . The high melting point prevents additive agglomeration during pre‑drying of hygroscopic resins such as ABS, maintaining homogeneous stabilizer distribution and consistent part aesthetics .

Polyamide and High-Heat Thermoplastics Stabilization

For polyamides and poly(methyl methacrylate) processed above 250 °C, the thermal stability conferred by the 125–135 °C melting point and moderate molecular weight of LA‑57 minimizes additive loss before the melt phase . In these matrices, LA‑57 also contributes thermal stabilization during long‑term heat aging, complementing primary phenolic antioxidants . These attributes support selection of LA‑57 when both UV‑ and thermal‑oxidative protection are required in a single additive package .

Application
Selection Property
Validation Focus
PP automotive parts
Amine density & N–H reactivity
Color retention and photo‑embrittlement resistance at low loading
HDPE pipes / moldings
Intermediate molecular weight
Migration control and interior stabilizer retention in thick sections
ABS & polystyrene
N–H basicity compatibility
Acidic‑residue tolerance and homogeneous distribution after pre‑drying
Polyamide & high‑heat thermoplastics
Elevated melting point & thermal stability
Minimized pre‑melt additive loss and complementary thermal stabilization
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